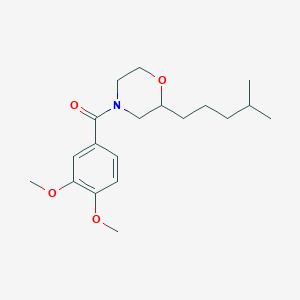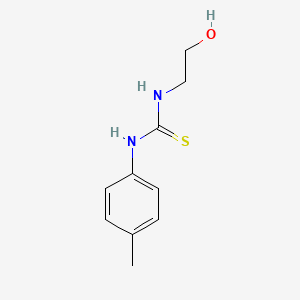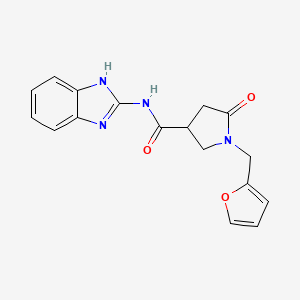![molecular formula C16H27ClN2O2 B6141050 [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride](/img/structure/B6141050.png)
[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a methanol group and a propoxy chain linked to an ethylpiperazine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 4-hydroxybenzyl alcohol with 3-chloropropylamine, followed by the introduction of the ethylpiperazine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl ring.
Substitution: The ethylpiperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde or 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzoic acid.
Scientific Research Applications
[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications like toys and medical devices.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
What sets [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride apart from these similar compounds is its unique combination of a phenyl ring, methanol group, and ethylpiperazine moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-2-17-9-11-18(12-10-17)8-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBNXDEXZLILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one](/img/structure/B6141004.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B6141016.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)


![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole](/img/structure/B6141061.png)


![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
